2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a 2-oxopyridine scaffold and an acetamide side chain substituted with a cyclohexenylethyl group. Its synthesis likely involves cyclization or cross-coupling reactions typical of oxadiazole derivatives .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-16-14-17(2)30(15-21(31)27-13-12-18-6-4-3-5-7-18)25(32)22(16)24-28-23(29-33-24)19-8-10-20(26)11-9-19/h6,8-11,14H,3-5,7,12-13,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDGSXRVVYTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CCCCC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-chlorophenyl moiety attached to a 1,2,4-oxadiazole and a pyridine derivative. The molecular formula is , with a molecular weight of 426.9 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 1.92 | |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | |
| Compound C | MCF7 (Breast) | < Doxorubicin |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : The compound also shows potential as a urease inhibitor, which could be beneficial in treating infections caused by Helicobacter pylori .
Antimicrobial Activity
Preliminary studies indicate moderate to strong antibacterial activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with DNA : Similar oxadiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Binding : Molecular docking studies reveal that the compound can effectively bind to active sites of target enzymes, inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that compounds with this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable study explored the pharmacological effects of synthesized derivatives similar to our compound in vivo and in vitro settings:
- Study Design : Researchers synthesized several derivatives and tested them against various cancer cell lines and bacterial strains.
- Results : One derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin against multiple cancer cell lines, indicating superior efficacy.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole/Dithiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2,3-triazoles (e.g., 6m), which are prone to enzymatic cleavage. Dithiazoles (e.g., ) exhibit higher electrophilicity due to sulfur atoms but lower thermal stability.
Comparative Analysis of Physicochemical Properties
Functional Group Influence :
- Carbonyl Stretches: The target compound’s IR spectrum would show C=O stretches (~1678 cm⁻¹) similar to 6m , but with shifts due to electron-withdrawing oxadiazole and methylpyridinone groups.
- Solubility : The cyclohexenyl group increases hydrophobicity compared to 3h’s polar methylpiperazinyl and ethoxy groups .
- Stability : Oxadiazoles are resistant to hydrolysis under physiological conditions, unlike dithiazoles, which may degrade via nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
